molecular formula C5H9N5OS B14537922 5-Ethoxy-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide CAS No. 62096-61-1

5-Ethoxy-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide

Cat. No.: B14537922
CAS No.: 62096-61-1
M. Wt: 187.23 g/mol
InChI Key: JIDNIAANDVZOKH-UHFFFAOYSA-N
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Description

5-Ethoxy-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethoxy-substituted hydrazine with thiocarbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

5-Ethoxy-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide
  • 5-Phenyl-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide
  • 5-Chloro-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide

Uniqueness

5-Ethoxy-3-imino-1,2,4-thiadiazole-2(3H)-carboximidamide may have unique properties due to the ethoxy group, which could influence its reactivity, solubility, and biological activity compared to other similar compounds.

Properties

CAS No.

62096-61-1

Molecular Formula

C5H9N5OS

Molecular Weight

187.23 g/mol

IUPAC Name

5-ethoxy-3-imino-1,2,4-thiadiazole-2-carboximidamide

InChI

InChI=1S/C5H9N5OS/c1-2-11-5-9-4(8)10(12-5)3(6)7/h8H,2H2,1H3,(H3,6,7)

InChI Key

JIDNIAANDVZOKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=N)N(S1)C(=N)N

Origin of Product

United States

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